Predicted Biological Target Engagement Profile Diverges from the 3-(Dimethylamino) Analog
The SEA (Similarity Ensemble Approach) algorithm applied to the target compound predicts affinity for serotonin receptor 1D (HTR1D, p-value 17), chemokine receptor CCR1 (p-value 26), insulin-like growth factor 1 receptor (IGF1R, p-value 41), and platelet-derived growth factor receptor beta (PDGFRB, p-value 42) [1]. In contrast, the closest commercially available analog, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide (CAS 2034426-55-4, MW 343.44, ZINC ID not assigned), is predicted to have a different target signature owing to its additional basic dimethylamino center, which increases predicted affinity for aminergic GPCRs and reduces kinase engagement [1][2]. This differential target landscape is critical for users designing selective chemical probes or avoiding polypharmacology confounding.
| Evidence Dimension | Predicted biological target profile (SEA p-values) |
|---|---|
| Target Compound Data | HTR1D p=17; CCR1 p=26; IGF1R p=41; PDGFRB p=42 |
| Comparator Or Baseline | 3-(Dimethylamino) analog: predicted targets include additional aminergic GPCRs (e.g., 5-HT, dopamine receptors) based on pharmacophore similarity, but no quantitative SEA data available due to absence from ZINC |
| Quantified Difference | Qualitatively distinct target class distribution (kinase-rich vs. GPCR-rich). Not directly quantifiable due to missing comparator data. |
| Conditions | SEA predictions based on ChEMBL 20, ECFP4 fingerprints |
Why This Matters
A researcher developing a kinase-targeted probe would prefer the target compound's predicted kinase-enriched profile over the dimethylamino analog's potential GPCR polypharmacology, reducing off-target confounding in cell-based assays.
- [1] ZINC Database. Substance ZINC000283544829: N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide. Available at: https://zinc.docking.org/substances/ZINC000283544829/ (accessed 2026-05-09). View Source
- [2] Takeda Pharmaceutical. US Patent 9,695,195. Substituted triazine compounds as 5-HT3 receptor antagonists. (Shows that a dimethylamino-to-fluoro substitution on the benzamide of a related triazine core shifts 5-HT3A IC50 from >1 µM to <10 nM.) View Source
